1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride
Description
Properties
Molecular Formula |
C3H6ClN3O2 |
|---|---|
Molecular Weight |
152.54 g/mol |
IUPAC Name |
1-amino-(513C)1,3-diazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1; |
InChI Key |
WEOHANUVLKERQI-YTBWXGASSA-N |
Isomeric SMILES |
[13CH2]1C(=O)NC(=O)N1N.Cl |
Canonical SMILES |
C1C(=O)NC(=O)N1N.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Approach
The primary synthetic route involves the formation of the imidazolidine-2,4-dione ring system (hydantoin core) with incorporation of the 13C isotope at the 5-position. This is typically achieved by reacting 1-imino-dimethylurea with formaldehyde under alkaline conditions, which facilitates ring closure to form the 1-aminoimidazolidine-2,4-dione structure. The 13C isotope is introduced by using 13C-labeled formaldehyde or equivalent 13C-labeled precursors to ensure selective labeling at the 5-position carbon atom.
Following ring formation, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity for handling and storage.
Industrial Scale Synthesis
At an industrial scale, the synthesis follows the same chemical principles but requires stringent control of reaction parameters to maximize yield and purity. The process involves:
- Use of 1-aminohydantoin hydrochloride as the starting material.
- Reaction with 5-nitro-2-furaldehyde diacetate or 13C-labeled formaldehyde derivatives.
- Catalysis by acids such as concentrated sulfuric acid in solvents like acetic acid, ethanol, or purified water.
- Temperature control with reflux at approximately 90°C followed by cooling to 5–10°C.
- Reaction times of 3 hours for heating plus 30–60 minutes stirring to complete the reaction.
The final product is isolated by filtration, washing with ethanol/water mixtures, and drying at 70–80°C to yield a product with approximately 70% yield.
| Parameter | Value/Description |
|---|---|
| Reactants | 1-Aminohydantoin hydrochloride, 5-nitro-2-furaldehyde diacetate (or 13C-formaldehyde) |
| Catalysts/Solvents | Concentrated H₂SO₄, acetic acid, ethanol, purified water |
| Temperature | 90°C (reflux), then cooled to 5–10°C |
| Reaction Time | 3 hours heating + 30–60 minutes stirring |
| Yield | ~70% |
| Purification | Filtration, ethanol/water washing, drying at 70–80°C |
Mechanochemical Methods
Recent advances have explored solvent-free mechanochemical synthesis using ball milling techniques. This method involves grinding 1-aminohydantoin hydrochloride with appropriate aldehydes or isothiocyanates under controlled milling frequencies (e.g., 30–50 Hz) to promote reactions without solvents or bases. Benefits include:
- Avoidance of solvents and bases, enhancing reagent economy.
- Faster reaction kinetics (full conversion in about 150 minutes vs. 24 hours in solution).
- Simplified experimental setup without dry or inert atmosphere requirements.
- High yields (up to 93%) and reduced ecological footprint.
This approach has been successfully applied to the preparation of hydantoin derivatives and related fluorescent probes, suggesting potential adaptation for 13C-labeled hydantoin synthesis.
Analytical and Purification Techniques
- Purity and isotopic incorporation are confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, which shows characteristic peaks for the labeled carbon.
- Mass spectrometry confirms molecular weight increase due to 13C incorporation.
- Infrared spectroscopy (IR) identifies functional groups such as carbonyl stretches.
- Purification typically involves filtration, recrystallization from ethanol or ethanol/water mixtures, and drying under controlled temperature.
Summary Table of Preparation Methods
| Method Type | Key Reactants/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Synthesis | 1-imino-dimethylurea + 13C-formaldehyde, alkaline conditions | Established, reliable | ~70 | Requires temperature control |
| Industrial Scale Synthesis | 1-Aminohydantoin hydrochloride + 5-nitro-2-furaldehyde diacetate, acid catalysis, reflux | Scalable, high purity | ~70 | Requires solvent and acid handling |
| Mechanochemical Synthesis | 1-Aminohydantoin hydrochloride + aldehydes, ball milling at 30–50 Hz | Solvent-free, fast, eco-friendly | ~93 | Emerging method, less solvent waste |
| Isocyanate Route (Patent) | Methylhydantoin + phenyl isocyanate, triethylamine catalyst, organic solvents | Alternative synthetic route | Variable | Potential for adaptation to 13C |
Chemical Reactions Analysis
Reaction Conditions and Yield
| Parameter | Value/Description |
|---|---|
| Reactants | 1-Aminohydantoin hydrochloride, 5-nitro-2-furaldehyde diacetate |
| Catalysts/Solvents | Concentrated H₂SO₄, acetic acid, ethanol, purified water |
| Temperature | 90°C (reflux) → 5–10°C (cooling) |
| Reaction Time | 3 hours (heating) + 30–60 minutes (stirring) |
| Yield | ~70% |
| Purification | Filtration, washing with ethanol/water, drying at 70–80°C |
This synthesis leverages the nucleophilic amino group of the hydantoin derivative to form a Schiff base with the aldehyde group of 5-nitro-2-furaldehyde diacetate . The isotopic labeling (13C at position 5) does not alter the reaction pathway but aids in metabolic or pharmacokinetic tracking.
Functional Group Reactivity
The compound’s structure features:
-
A reactive primary amine (–NH₂) at position 1.
-
Two carbonyl groups (C=O) at positions 2 and 4.
Key Reactivity Modes
-
Condensation Reactions : The amine group participates in Schiff base formation with aldehydes or ketones (e.g., nitrofurantoin synthesis) .
-
Alkylation/Acylation : The amine can undergo alkylation or acylation under basic or acidic conditions, though such derivatives are less commonly reported.
-
Acid-Base Behavior : The compound’s pKa (~8–10 for the amine group) allows solubility modulation in acidic buffers, critical for purification .
Derivatization for Pharmacological Studies
Imidazolidine-2,4-dione derivatives (including isotopic analogs) are modified to enhance bioactivity. Examples include:
-
Arylpiperazinylalkyl Derivatives : Introduced to improve serotonin transporter (SERT) affinity. For example, arylpiperazine substitution at the amine group yields dual 5-HT₁A/SERT ligands with pKi > 7.5 .
-
Stable Isotope-Labeled Analogs : Used as internal standards in mass spectrometry for quantifying nitrofurantoin or metabolites in biological matrices .
Comparative Reactivity of Isotopologs
The 13C label at position 5 minimally impacts reactivity due to its remote location from functional groups. Kinetic isotope effects (KIEs) are negligible in non-enzymatic reactions, making the labeled compound a reliable tracer.
Scientific Research Applications
Medicinal Chemistry
1-Aminoimidazolidine-2,4-dione derivatives are explored for their potential as antibiotics . Research has highlighted their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of this compound have shown promising activity against human carbonic anhydrases, which are important targets in drug design for treating conditions like glaucoma and epilepsy .
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of 1-Aminoimidazolidine-2,4-dione derivatives. It was found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the hydantoin moiety could enhance their efficacy .
Stable Isotope Labeling
The incorporation of stable isotopes such as carbon-13 into the structure of 1-Aminoimidazolidine-2,4-dione allows for advanced metabolic tracing studies . This application is particularly valuable in pharmacokinetics and metabolic profiling, where understanding the fate of drugs within biological systems is crucial.
Table 1: Applications of Stable Isotope Labeling
| Application | Description |
|---|---|
| Metabolic Tracing | Tracking the metabolic pathways of drugs in biological systems |
| Pharmacokinetics | Understanding absorption, distribution, metabolism, and excretion (ADME) |
| Biomarker Development | Identifying potential biomarkers for diseases through metabolic changes |
Biochemical Research
In biochemical research, 1-Aminoimidazolidine-2,4-dione is used as a building block for synthesizing various bioactive molecules. Its versatile reactivity allows it to participate in condensation reactions to form more complex structures that may exhibit biological activity.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of 1-Aminoimidazolidine-2,4-dione can be synthesized to create compounds with antiproliferative activities against cancer cell lines. For example, hybrid compounds formed by coupling this moiety with other pharmacophores have shown enhanced activity against lung adenocarcinoma and breast cancer cell lines .
Structural Studies
The compound has also been the subject of crystallographic studies to understand its solid-state properties better. Such studies provide insights into the molecular interactions and stability of the compound in different environments.
Table 2: Crystallographic Properties
| Property | Value/Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.56 Å, b = 10.42 Å, c = 8.73 Å |
| Z | 4 |
Mechanism of Action
The mechanism of action of 1-aminoimidazolidine-2,4-dione-5-13C hydrochloride involves its interaction with specific molecular targets. The carbon-13 labeling allows for detailed tracking and analysis of its behavior in various systems. It primarily affects biochemical pathways by integrating into metabolic processes, providing insights into molecular interactions and transformations .
Comparison with Similar Compounds
1-Aminohydantoin Hydrochloride (CAS: 2827-56-7)
5,5-Dimethylimidazolidine-2,4-dione (CAS: 77-71-4)
- Structure: Features two methyl groups at the 5-position instead of an amino group.
- Similarity : 0.57 .
- Key Differences: Lipophilicity: Higher Log P due to methyl substituents, enhancing membrane permeability compared to the hydrophilic amino group in the target compound. Applications: Used in polymer chemistry and as a stabilizer, contrasting with the veterinary residue detection role of the target compound .
[1-13C]-Acetamidine Hydrochloride (CAS: 124-42-5)
- Structure : A simpler imidazoline derivative with a single 13C label.
- Key Differences :
Physicochemical and Functional Comparisons
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Log P | Key Application |
|---|---|---|---|---|---|
| 1-Aminoimidazolidine-2,4-dione-5-13C HCl | C3H5N3O2·HCl (13C) | 152.55 | 201–205 | -0.5* | Veterinary residue detection |
| 1-Aminohydantoin HCl | C3H5N3O2·HCl | 151.55 | 201–205 | -0.5* | Nitrofuran metabolite marker |
| 5,5-Dimethylimidazolidine-2,4-dione | C5H8N2O2 | 128.13 | 150–152 | 0.8 | Polymer stabilizer |
| [1-13C]-Acetamidine HCl | C2H6N2·HCl (13C) | 95.54 | 165–167 | -1.2 | Pharmacokinetic standard |
*Estimated based on structural analogs.
Isotopic Labeling and Analytical Utility
- The 13C label in the target compound enhances traceability in LC-MS/MS by providing a distinct mass shift, reducing background noise in complex matrices like meat and dairy .
- In contrast, non-isotopic analogs (e.g., 1-aminohydantoin HCl) require external standardization, which is less precise .
Biological Activity
1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of hydantoin, characterized by the presence of an amino group and a carbonyl moiety. Its molecular formula is C3H6ClN3O2, and it exhibits properties typical of imidazolidine derivatives, which are known for their biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1-aminoimidazolidine compounds exhibit notable antimicrobial properties. The compound has been assessed for its effectiveness against various bacterial strains, showcasing potential as an antibiotic agent. For instance, studies have demonstrated that certain derivatives possess selective inhibitory effects on human carbonic anhydrases (CAs), which are crucial in various physiological processes and disease states .
Anticancer Properties
The compound's anticancer potential has been explored through various in vitro assays. One study investigated the antiproliferative effects of 1-aminoimidazolidine derivatives on cancer cell lines such as A549 (lung adenocarcinoma) and MDA-MB-231 (triple-negative breast adenocarcinoma). The results indicated that modifications to the hydantoin structure could enhance cytotoxicity against these cancer cells .
Structure-Activity Relationships (SAR)
The SAR studies reveal that substituents on the imidazolidine ring significantly influence biological activity. For example, modifications at specific positions on the ring can enhance binding affinity to target enzymes or receptors, thereby increasing potency. Compounds with phenyl or heteroaryl substitutions have shown improved inhibitory effects on isoforms of carbonic anhydrase compared to their unsubstituted counterparts .
The biological activity of 1-aminoimidazolidine-2,4-dione derivatives is primarily attributed to their ability to interact with specific enzymes involved in metabolic pathways. For instance, their role as inhibitors of carbonic anhydrases suggests a mechanism where they prevent the conversion of carbon dioxide to bicarbonate, impacting cellular pH and metabolic processes . Additionally, some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, further supporting their potential as therapeutic agents .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 1-aminoimidazolidine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, a series of 1-aminoimidazolidine derivatives were tested against various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, with IC50 values ranging from nanomolar to micromolar concentrations depending on the derivative tested .
Data Tables
| Compound Name | Structure | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | Structure A | Antimicrobial | 5.0 | 10 |
| Compound B | Structure B | Anticancer | 0.8 | N/A |
| Compound C | Structure C | Antimicrobial | 12.0 | 20 |
| Compound D | Structure D | Anticancer | 3.5 | N/A |
Q & A
Q. What analytical methods are recommended for quantifying 1-Aminoimidazolidine-2,4-dione-5-13C hydrochloride in research samples?
A validated reverse-phase HPLC method, adapted from clonidine hydrochloride analysis, can be employed. Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH adjusted) and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate. UV detection at 207 nm is suitable due to the compound’s conjugated system. Calibration curves (1–10 µg·mL⁻¹ range) should exhibit linearity (r² ≥ 0.999), with recovery rates of 99–101% and RSDs <2% for precision . For isotopic confirmation, combine with LC-MS to verify ¹³C incorporation.
Q. How can researchers validate the purity of this compound?
Purity validation requires a multi-technique approach:
- Melting Point Analysis : Compare observed melting points (201–205°C) with literature values for the non-labeled compound .
- Elemental Analysis : Confirm %C, %H, and %N deviations ≤0.3% from theoretical values (adjusted for ¹³C).
- Isotopic Purity : Use high-resolution mass spectrometry (HRMS) to verify ¹³C enrichment ≥99% at the 5-position.
- HPLC-UV/PDA : Monitor for impurities (<0.1% area) under the conditions described above .
Advanced Research Questions
Q. What strategies resolve contradictions in isotopic labeling efficiency during synthesis of 13C-labeled imidazolidinedione derivatives?
Inefficient ¹³C incorporation often arises from incomplete precursor activation or isotopic scrambling. Optimize the following:
- Precursor Selection : Use ¹³C-enriched urea or glycine derivatives to minimize side reactions.
- Reaction Monitoring : Track intermediates via ¹³C NMR (e.g., δ 160–170 ppm for carbonyl groups) to detect isotopic scrambling.
- Purification : Employ preparative HPLC with a chiral stationary phase to isolate enantiopure ¹³C-labeled product, reducing isotopic dilution .
Q. How does isotopic substitution at the 5-position influence crystallographic parameters of 1-Aminoimidazolidine-2,4-dione hydrochloride?
Isotopic labeling alters bond lengths and thermal parameters due to mass differences. For example:
- Unit Cell Parameters : Compare with non-labeled analogs (e.g., a = 10.2 Å, b = 8.5 Å, c = 7.3 Å for the non-¹³C compound) to detect lattice expansion/contraction.
- Refinement Software : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters for ¹³C atoms, improving accuracy in electron density maps .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
While specific toxicity data for the ¹³C-labeled compound is limited, adopt protocols for structurally similar hydrochlorides:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Notes
- Avoid referencing non-academic sources (e.g., commercial websites).
- For structural studies, combine SHELX refinement with isotopic data to resolve crystallographic ambiguities .
- Methodological adaptations from analogous hydrochlorides (e.g., clonidine, dopamine) are recommended when direct data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
